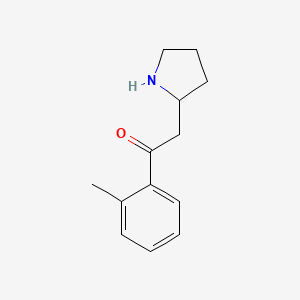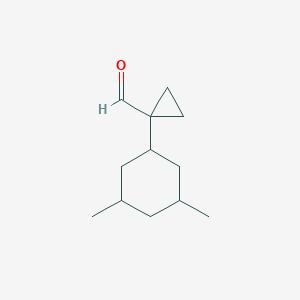
1-(3,5-Dimethylcyclohexyl)cyclopropane-1-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,5-Dimethylcyclohexyl)cyclopropane-1-carbaldehyde is an organic compound with the molecular formula C₁₂H₂₀O It is characterized by a cyclopropane ring attached to a cyclohexane ring, which is further substituted with two methyl groups at positions 3 and 5
Vorbereitungsmethoden
The synthesis of 1-(3,5-Dimethylcyclohexyl)cyclopropane-1-carbaldehyde typically involves the following steps:
Cyclopropanation: The formation of the cyclopropane ring can be achieved through the reaction of an alkene with a carbene or carbenoid. Common methods include the Simmons-Smith reaction, where diiodomethane and a zinc-copper couple are used to generate the carbene intermediate.
Aldehyde Formation: The introduction of the aldehyde group can be accomplished through the oxidation of a primary alcohol or the hydroformylation of an alkene. Reagents such as pyridinium chlorochromate (PCC) or the use of a hydroformylation catalyst can be employed.
Industrial production methods may involve the optimization of these synthetic routes to achieve higher yields and purity, often utilizing continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
1-(3,5-Dimethylcyclohexyl)cyclopropane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The cyclopropane ring can undergo substitution reactions, where one of the hydrogen atoms is replaced by another substituent, often facilitated by radical initiators or nucleophilic reagents.
The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(3,5-Dimethylcyclohexyl)cyclopropane-1-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways, providing insights into the biochemical processes involving aldehydes and cyclopropane derivatives.
Industry: It can be utilized in the production of specialty chemicals and materials, where its reactivity and structural properties are advantageous.
Wirkmechanismus
The mechanism by which 1-(3,5-Dimethylcyclohexyl)cyclopropane-1-carbaldehyde exerts its effects involves interactions with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity or altering their function. The cyclopropane ring, due to its strained nature, can participate in ring-opening reactions, leading to the formation of reactive intermediates that further interact with biological molecules.
Vergleich Mit ähnlichen Verbindungen
1-(3,5-Dimethylcyclohexyl)cyclopropane-1-carbaldehyde can be compared with other cyclopropane-containing aldehydes and cyclohexane derivatives:
Cyclopropane-1-carbaldehyde: Lacks the cyclohexane ring and methyl substitutions, making it less sterically hindered and potentially more reactive.
Cyclohexane-1-carbaldehyde: Does not contain the cyclopropane ring, resulting in different reactivity and applications.
3,5-Dimethylcyclohexane-1-carbaldehyde:
The uniqueness of this compound lies in its combined structural features, which confer distinct reactivity and versatility in various applications.
Eigenschaften
Molekularformel |
C12H20O |
|---|---|
Molekulargewicht |
180.29 g/mol |
IUPAC-Name |
1-(3,5-dimethylcyclohexyl)cyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C12H20O/c1-9-5-10(2)7-11(6-9)12(8-13)3-4-12/h8-11H,3-7H2,1-2H3 |
InChI-Schlüssel |
WCXBPXNRAMDQTN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC(CC(C1)C2(CC2)C=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Bromo-1-[(1-methylpyrrolidin-2-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13302493.png)
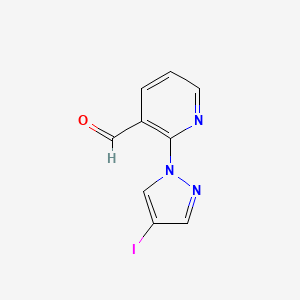

![Pentyl[1-(1,3-thiazol-2-yl)ethyl]amine](/img/structure/B13302522.png)
![1-[4-(4-Bromophenyl)-1H-imidazol-2-yl]ethan-1-amine](/img/structure/B13302523.png)
![2-[(4-Ethylcyclohexyl)amino]propan-1-ol](/img/structure/B13302531.png)
![(1S)-1-[2-(difluoromethoxy)-4-fluorophenyl]ethan-1-amine](/img/structure/B13302537.png)
![7-Ethyl-2,6-dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13302541.png)
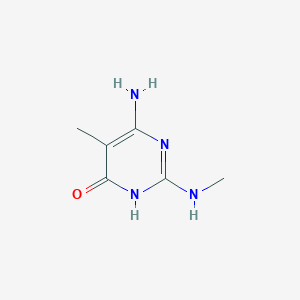
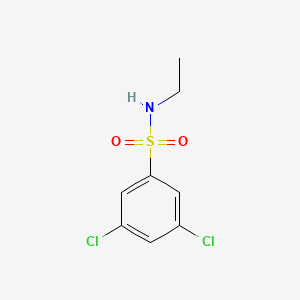


![2-iodo-N-[1-(1,3-thiazol-2-yl)ethyl]aniline](/img/structure/B13302583.png)
